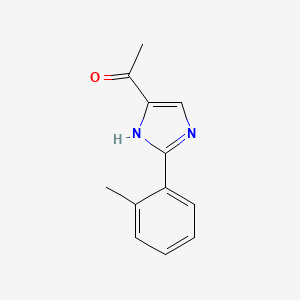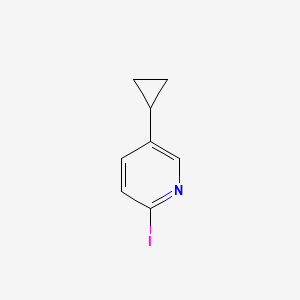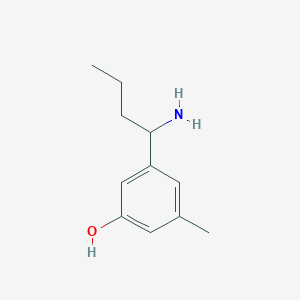
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a 3-chloropropoxy group, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by etherification. One common method involves the nitration of 3-methylphenol to form 3-methyl-2-nitrophenol. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.
Substitution: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.
Reduction: 1-(3-Chloropropoxy)-3-methyl-2-aminobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropoxy)-4-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which may result in different chemical and biological properties.
1-(3-Chloropropoxy)-3-methoxybenzene: The presence of a methoxy group instead of a nitro group can significantly alter the compound’s reactivity and applications.
1-(3-Chloropropoxy)-2-nitrobenzene: The position of the nitro group can influence the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
1-(3-chloropropoxy)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
InChI-Schlüssel |
XICVKOZRSNYGJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCCCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


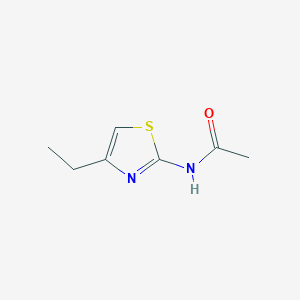


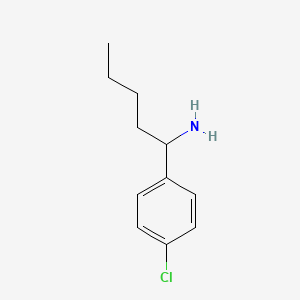
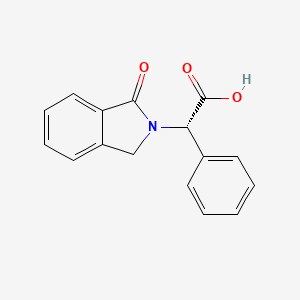
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
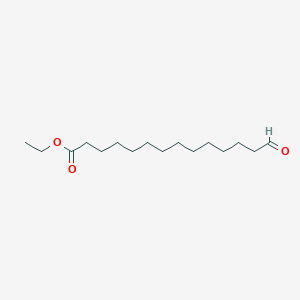
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
